molecular formula C15H16N2O3 B5563394 2,6-dimethoxy-N-(4-methyl-2-pyridinyl)benzamide

2,6-dimethoxy-N-(4-methyl-2-pyridinyl)benzamide

Cat. No. B5563394
M. Wt: 272.30 g/mol
InChI Key: PECCVCVSZNSUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethoxy-N-(4-methyl-2-pyridinyl)benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMPB belongs to the class of benzamide derivatives and exhibits a unique molecular structure with a pyridine ring attached to the benzene ring.

Scientific Research Applications

Synthesis Techniques and Precursor Applications

A study by Bobeldijk et al. (1990) describes a simple and high-yield synthesis method for (S)-BZM and its derivatives, starting from 2,6-dimethoxybenzoic acid. This method is significant for preparing precursors like (S)-123I-IBZM for radiopharmaceutical applications, highlighting its potential in diagnostics and research involving dopamine receptors [Bobeldijk et al., 1990].

Antipsychotic Agent Development

Research conducted by Högberg et al. (1990) on the synthesis and antidopaminergic properties of substituted benzamides, including 2,6-dimethoxy derivatives, indicates their potential as antipsychotic agents. The study compares various compounds for their affinity towards dopamine D-2 receptors and their effectiveness in inhibiting apomorphine-induced behaviors, suggesting their suitability for investigating dopamine D-2 mediated responses [Högberg et al., 1990].

Novel Polyimides for Industrial Applications

Wang et al. (2006) synthesized new polyimides derived from a pyridine-containing aromatic dianhydride monomer, showcasing the utility of 2,6-dimethoxy-based compounds in creating materials with good thermal stability, mechanical properties, and low dielectric constants. This research underscores the relevance of such compounds in developing advanced materials for electronic and aerospace industries [Wang et al., 2006].

Dopamine D2 Receptor Ligands

Bishop et al. (1991) focused on synthesizing 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides as high-affinity ligands for CNS dopamine D2 receptors. This work contributes to the development of potential diagnostic tools and therapeutic agents targeting CNS disorders, emphasizing the versatility of 2,6-dimethoxy-N-(4-methyl-2-pyridinyl)benzamide derivatives in neuropharmacology [Bishop et al., 1991].

Hydrogen Bonding and Molecular Structures

Marlin et al. (2000) examined the hydrogen bonding patterns of pyridine-2,6-dicarboxamide and related compounds, demonstrating their complex intermolecular and intramolecular hydrogen bonding behaviors in solid state and solution. This study highlights the significance of structural analysis in designing more effective pharmaceuticals and understanding their interaction mechanisms [Marlin et al., 2000].

properties

IUPAC Name

2,6-dimethoxy-N-(4-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-7-8-16-13(9-10)17-15(18)14-11(19-2)5-4-6-12(14)20-3/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECCVCVSZNSUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.